![molecular formula C10H12Br2N2S B1448261 2-[(4-bromobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide CAS No. 1351596-20-7](/img/structure/B1448261.png)
2-[(4-bromobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide
Overview
Description
2-[(4-bromobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide (2-BBT-IMH) is a small molecule that has been studied extensively in recent years due to its unique chemical structure and potential applications in various scientific fields. 2-BBT-IMH is a derivative of imidazole, a heterocyclic aromatic compound containing a five-membered ring with two nitrogen atoms at opposite positions. This compound is of particular interest due to its ability to interact with biological systems such as proteins and enzymes, and its potential to be used as a therapeutic agent.
Scientific Research Applications
Synthesis and Biological Activities
Benzimidazole derivatives, including those related to the structure of interest, have been synthesized and evaluated for various biological activities. For example, a study by Menteşe, Ülker, and Kahveci (2015) demonstrated the synthesis of benzimidazole derivatives containing various heterocyclic rings. These compounds exhibited significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities, suggesting potential applications in managing diabetes, combating microbial infections, and as antioxidants (Menteşe, Ülker, & Kahveci, 2015).
Fungicidal Activity
In agricultural research, derivatives similar to 2-[(4-bromobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide have been explored for their fungicidal properties. Gazieva et al. (2018) synthesized thioglycoluril derivatives and evaluated their activity against pathogens causing diseases in crops, highlighting their potential utility in developing new agricultural fungicides (Gazieva et al., 2018).
Anticancer Research
Compounds related to the given chemical have been studied for their anticancer properties. Patil et al. (2011) prepared N-heterocyclic carbene silver(I) and gold(I) complexes and evaluated their cytotoxicity against the Caki-1 cell line. These complexes showed promising IC50 values, suggesting potential applications in cancer treatment (Patil et al., 2011).
Antimicrobial Applications
Novel benzimidazole derivatives have also been investigated for their antimicrobial effects. The synthesis of these compounds and their testing against various strains of bacteria and fungi could offer insights into new antimicrobial agents, which is crucial given the rising challenge of antibiotic resistance (Kaneria et al., 2016).
properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2S.BrH/c11-9-3-1-8(2-4-9)7-14-10-12-5-6-13-10;/h1-4H,5-7H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCJKRBYUOACBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SCC2=CC=C(C=C2)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Fluorophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B1448178.png)
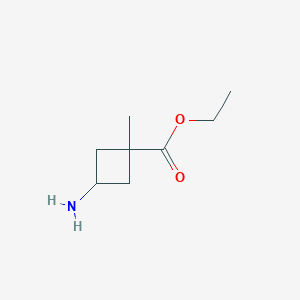
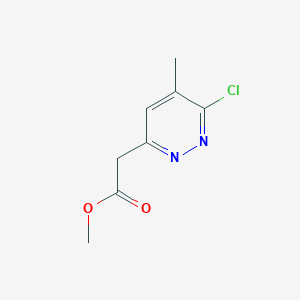

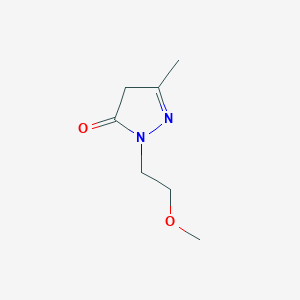
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B1448185.png)
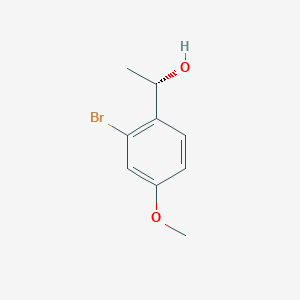

![(R)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride](/img/structure/B1448189.png)
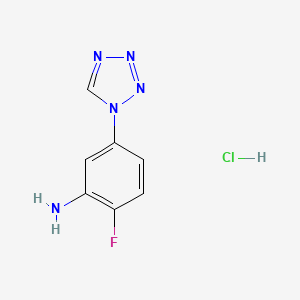



![4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride](/img/structure/B1448201.png)